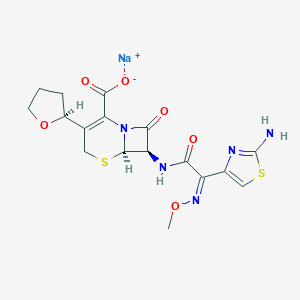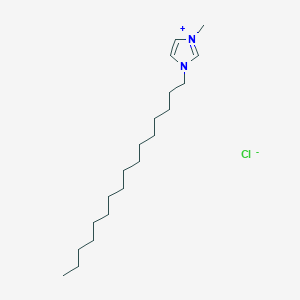
1,2-Diazenedicarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diazenedicarboxylic acid, also known as 1,2-diaza-3,4-dicarboxylic acid, is a dicarboxylic acid composed of two nitrogen atoms and four carboxyl groups. It is a white solid with a molecular weight of 134.09 g/mol and a melting point of 140-141°C. It is soluble in water, alcohol, and other organic solvents. 1,2-Diazenedicarboxylic acid is used in a variety of applications, including pharmaceuticals, biochemistry, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Radikalerzeugung in der organischen Synthese
1,2-Diazenedicarbonsäure spielt eine zentrale Rolle bei der Erzeugung von Radikalen über Ein-Elektronen-Transfer (SET)-Prozesse. Dies ist entscheidend für lichtinduzierte chemische Prozesse im sichtbaren Bereich, die einen Eckpfeiler der modernen synthetischen Chemie darstellen. Die Fähigkeit, die Radikalerzeugung und die auf dem angeregten Zustand basierenden Transformationen ohne die Notwendigkeit exogener Photokatalysatoren zu kontrollieren, eröffnet neue Möglichkeiten für einfachere und energieeffizientere Methoden in der organischen Synthese .
Photoredoxchemie
In der Photoredoxchemie kann this compound zur Initiierung von Radikalreaktionen verwendet werden. Dies ist besonders wichtig bei der Entwicklung katalytorfreier Systeme, was die Reaktionsmechanismen vereinfacht und die Komplexität reduziert, die typischerweise mit Redoxprozessen des Katalysators im katalytischen Zyklus verbunden ist .
Wirkmechanismus
Target of Action
The primary targets of 1,2-Diazenedicarboxylic acid are proteins with free -SH groups . The compound has been studied for its interaction with aldolase, a key enzyme involved in the glycolysis and gluconeogenesis pathways .
Mode of Action
1,2-Diazenedicarboxylic acid interacts with its targets through a unique mechanism. It reacts with free -SH groups in proteins, forming an intermediate [RNCONHN(S-aldolase)CONR] . The reactivity of the diazenes with free -SH groups decreases in a specific order . This intermediate can then be used for -S-S- cross-linking with -SH-group-containing molecules .
Biochemical Pathways
The interaction of 1,2-Diazenedicarboxylic acid with proteins affects various biochemical pathways. For instance, it has been shown to induce the formation of soluble aldolase polymers, which retain an average of 50% of the initial enzymatic activity . This suggests that the compound may influence the glycolysis and gluconeogenesis pathways by modulating the activity of aldolase .
Pharmacokinetics
Given its reactivity with proteins, it is likely that the compound’s bioavailability and pharmacokinetics are influenced by its interactions with protein targets and the formation of intermediates .
Result of Action
The action of 1,2-Diazenedicarboxylic acid results in the formation of soluble aldolase polymers from the oxidation of aldolase -SH groups . These polymers retain an average of 50% of the initial enzymatic activity . After reduction with dithiothreitol, aldolase polymers form unimers with a specific activity equal to that of native aldolase .
Action Environment
The action of 1,2-Diazenedicarboxylic acid is influenced by environmental factors such as pH and temperature . For instance, at pH 6.5 and 5°C, moderately slow disulfide bond formation occurs in protein due to interaction with diazene . In the absence of free -SH groups, a slow decomposition of the diazene-aldolase intermediate proceeds within several days .
Eigenschaften
IUPAC Name |
(E)-carboxyiminocarbamic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O4/c5-1(6)3-4-2(7)8/h(H,5,6)(H,7,8)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVVENVKYJZFMW-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N=NC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(/N=N/C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4910-62-7 |
Source


|
| Record name | Potassium azodicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Dibenzo[a,e]pyrene](/img/structure/B33199.png)
